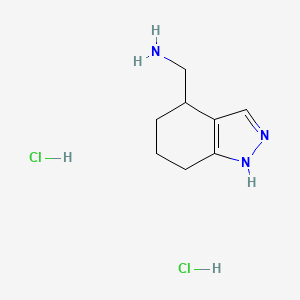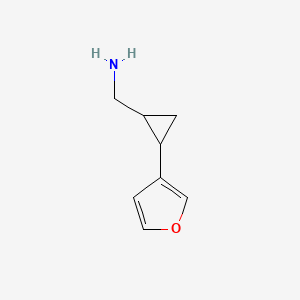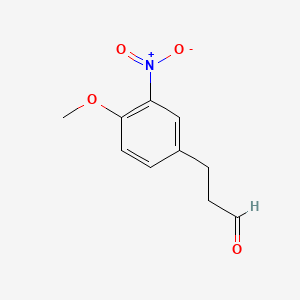![molecular formula C12H20O4 B15309529 Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)
Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀O₃. This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. The presence of both ester and spiro functionalities makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a ketone under acidic conditions.
Esterification: The resulting spirocyclic intermediate is then esterified using methanol and an acid catalyst to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature Control: Maintaining the reaction temperature to optimize the cyclization and esterification steps.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The spirocyclic structure may also contribute to its binding affinity with certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ester and dioxaspiro functionalities. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H20O4 |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
methyl 5-methyl-2-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-8(2)12(10(13)14-4)11(16-12)5-6-15-9(3)7-11/h8-9H,5-7H2,1-4H3 |
Clé InChI |
BJZLJDDORURYOO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(CCO1)C(O2)(C(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15309457.png)
![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)

![Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)








